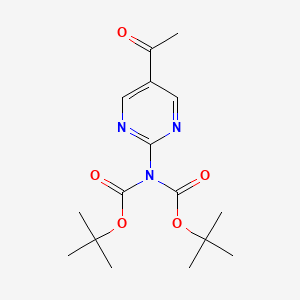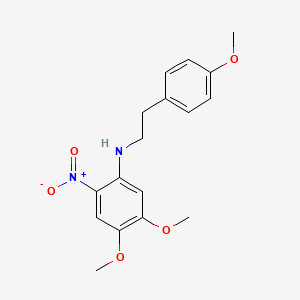
Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with ethanamine and a nitrophenyl group that is further substituted with methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- typically involves the nitration of a dimethoxybenzene derivative followed by a series of substitution reactions. One common method involves the following steps:
Nitration: The starting material, 4,5-dimethoxybenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4,5-dimethoxy-2-nitrobenzene.
Substitution: The nitro compound is then subjected to a substitution reaction with benzeneethanamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo redox reactions, which may play a role in its biological activity. The methoxy groups can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Dimethoxy-2-nitrobenzyl bromide
- 4,5-Dimethoxy-2-nitrobenzyl chloroformate
Uniqueness
Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethanamine and nitrophenyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
53493-60-0 |
|---|---|
Fórmula molecular |
C17H20N2O5 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-2-nitroaniline |
InChI |
InChI=1S/C17H20N2O5/c1-22-13-6-4-12(5-7-13)8-9-18-14-10-16(23-2)17(24-3)11-15(14)19(20)21/h4-7,10-11,18H,8-9H2,1-3H3 |
Clave InChI |
ULAXHIHELRVYBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCNC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-aminoethanol;2-[(2-hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B14013693.png)
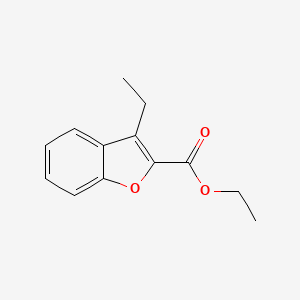
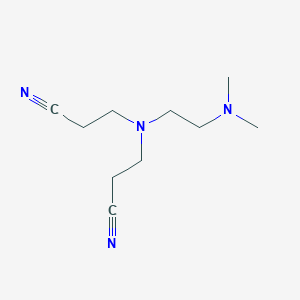

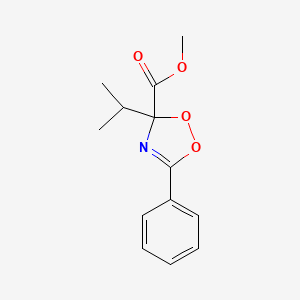
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
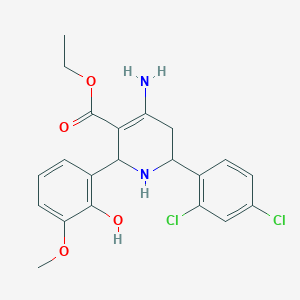
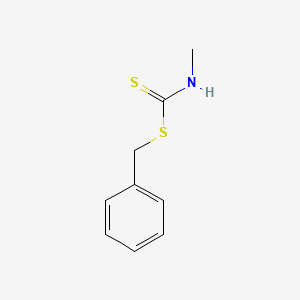
![3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
![(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
![3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
